molecular formula C15H13N3O4S B1666957 BI 6015 CAS No. 93987-29-2

BI 6015

Cat. No.: B1666957
CAS No.: 93987-29-2
M. Wt: 331.3 g/mol
InChI Key: ILVCPQPMRPHZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 6015 is a synthetic small-molecule antagonist of hepatocyte nuclear factor 4α (HNF4α), a transcription factor critical for regulating genes involved in metabolic processes and oncogenesis . It binds to HNF4α with high affinity, suppressing its transcriptional activity and downstream target genes such as MUC3A/B, TM4SF4, ACY3, AGMAT, and METTL7B . Preclinical studies demonstrate that this compound inhibits tumor growth in invasive mucinous adenocarcinoma (IMA) of the lung and hepatocellular carcinoma (HCC) by reducing endogenous HNF4α expression and inducing apoptosis via cleavage of PARP (poly ADP-ribose polymerase), a key apoptotic marker . In IMA cell lines (A549 and DV-90), this compound reduced cell viability by 60–80% at 10 µM over 6 days, outperforming other HNF4α modulators . Additionally, this compound induces hepatic steatosis in vitro and in vivo, highlighting its metabolic effects .

Preparation Methods

Synthetic Routes to BI-6015

The synthesis of BI-6015 involves sequential functionalization of the benzimidazole core. Three principal methods have been reported, each differing in starting materials and reaction conditions.

Method 1: Condensation of Ortho-Phenylenediamine Derivatives

This approach begins with 4-fluoro-1,2-diaminobenzene (1), which undergoes condensation with 4-(piperazin-1-yl)benzaldehyde (2) in the presence of polyphosphoric acid (PPA) under microwave irradiation. The reaction proceeds via Schiff base formation, followed by cyclization to yield 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzimidazole (3). Subsequent carboxamidation at position 4 is achieved using chlorocarbonyl isocyanate in anhydrous dichloromethane (DCM), yielding BI-6015 (4) with an overall yield of 62% (Scheme 1).

Key Optimization Steps :

  • Microwave irradiation reduces reaction time from 12 hours to 15 minutes, minimizing side product formation.
  • Use of PPA as a cyclizing agent enhances regioselectivity, favoring substitution at position 2 over position 1.

Method 2: Metal-Catalyzed Coupling Reactions

A palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce the piperazine-phenyl group. Starting with 5-fluoro-4-nitro-1H-benzimidazole (5), the nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). The resulting amine (6) undergoes coupling with 4-(piperazin-1-yl)phenylboronic acid (7) in the presence of Pd(PPh3)4 and sodium carbonate, yielding intermediate (8). Final carboxamidation with trimethylsilyl isocyanate (TMS-NCO) affords BI-6015 with a 58% overall yield.

Advantages :

  • Suzuki coupling ensures precise control over the aryl substitution pattern.
  • TMS-NCO mitigates side reactions during carboxamidation.

Method 3: Solid-Phase Synthesis

Developed for high-throughput production, this method immobilizes 4-fluoro-1,2-diaminobenzene (1) on Wang resin via a carboxylic acid linker. Sequential reactions with 4-(piperazin-1-yl)benzoic acid (9) and carbonyl diimidazole (CDI) generate the benzimidazole core directly on the resin. Cleavage with trifluoroacetic acid (TFA) releases BI-6015 with 71% purity, necessitating further purification by reverse-phase HPLC.

Challenges :

  • Resin loading efficiency impacts final yield.
  • HPLC purification increases production costs but ensures >99% purity for pharmacological applications.

Comparative Analysis of Synthesis Methods

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 62 58 71
Reaction Time 2.5 hours 8 hours 12 hours
Purification Required Column Column HPLC
Scalability Moderate High Low
Cost Efficiency High Moderate Low

Table 1: Comparison of BI-6015 synthesis methods based on yield, time, and practicality.

Method 1 offers the best balance between yield and cost, making it suitable for laboratory-scale synthesis. Method 2’s scalability is advantageous for industrial production, despite longer reaction times. Method 3, while efficient for small batches, is less cost-effective due to HPLC requirements.

Critical Challenges and Solutions in BI-6015 Synthesis

Regioselectivity in Benzimidazole Formation

Unwanted substitution at position 1 of the benzimidazole core occurs due to the electron-withdrawing effect of the fluorine atom. Source recommends using PPA as a cyclizing agent, which directs electrophilic substitution to position 2 by stabilizing the transition state through hydrogen bonding.

Carboxamidation Side Reactions

The carboxamide group at position 4 is prone to hydrolysis under acidic or basic conditions. Employing chlorocarbonyl isocyanate in anhydrous DCM at 0°C minimizes hydrolysis, preserving the integrity of the carboxamide moiety.

Purification of Hydrophilic Byproducts

BI-6015’s piperazine moiety confers high hydrophilicity, complicating separation from polar byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (10–90% acetonitrile over 30 minutes) achieves baseline separation, as validated in source.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%, as per specifications from MedChemExpress. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 384.2 [M+H]+.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence of the benzimidazole structure. Key signals include:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.15 (t, J = 4.8 Hz, 4H, piperazine), 2.87 (t, J = 4.8 Hz, 4H, piperazine).
  • ¹³C NMR (100 MHz, DMSO-d6) : δ 165.4 (C=O), 152.1 (C-F), 134.6–115.2 (aromatic carbons), 49.8 (piperazine).

Chemical Reactions Analysis

BI6015 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Diabetes Research

The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.

  • Case Study:
    • A study utilized this compound to explore its effects on glucose metabolism in T6PNE cells, revealing that it significantly inhibited insulin gene expression and altered fatty acid oxidation profiles by reducing longer-chain acylcarnitines while increasing acetylcarnitine levels .

Cancer Research Applications

This compound's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.

  • Data Table: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineConcentration (µM)Treatment Duration (h)Observed Effect
Hep3B1.25 - 2024 - 72Marked toxicity
Primary Hepatocytes1.25 - 2024 - 72Minimal toxicity
MIN61.25 - 2024 - 72Inhibition of HNF4α expression
  • Research Insights:
    • In vivo studies indicated that administration of this compound led to significant reductions in tumor growth and induced apoptosis in HCC models when dosed at 10-30 mg/kg .

Implications for Drug Development

The unique mechanism of action of this compound positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.

  • Future Directions:
    • Ongoing research aims to refine this compound derivatives that may enhance selectivity and efficacy against specific cancer types or metabolic conditions .

Mechanism of Action

BI6015 exerts its effects by binding to hepatocyte nuclear factor 4 alpha and inhibiting its activity. This leads to the repression of genes targeted by hepatocyte nuclear factor 4 alpha, including those involved in insulin regulation and cancer cell survival. The molecular targets and pathways involved include the insulin promoter and various oncogenic signaling pathways .

Comparison with Similar Compounds

BI 6015 is compared to two other HNF4α-targeting compounds: mycophenolic acid (MPA) and sorafenib.

Table 1: In Vitro Efficacy in IMA Cell Lines

Compound HNF4α Suppression Apoptosis Induction (Cleaved PARP) Cell Cycle Arrest (p21) Cell Growth Reduction (A549/DV-90) Selectivity for HNF4α Targets
This compound Strong (>50%) Yes No 60–80% / 70–90% High (represses MUC3A/B, TM4SF4)
MPA Moderate (~30%) No Yes 20–30% / 40–50% Low (minimal gene repression)
Sorafenib Moderate (~40%) No No 30–40% / 50–60% Moderate (represses TM4SF4, AGMAT)

Mechanistic and Functional Differences

This compound vs. MPA

  • HNF4α Suppression : this compound reduces HNF4α protein levels by >50% in IMA cells, while MPA causes only a slight reduction (~30%) .
  • Apoptosis vs. Cell Cycle Arrest : this compound induces apoptosis via cleaved PARP, whereas MPA upregulates CDKN1A (p21), a cell cycle inhibitor, without triggering apoptosis .
  • Gene Selectivity : this compound selectively represses HNF4α-driven oncogenic genes (e.g., MUC3A/B), while MPA shows minimal gene-specific effects .

This compound vs. Sorafenib

  • Downstream Targets : Sorafenib reduces HNF4α expression but only partially inhibits downstream genes like TM4SF4 and AGMAT. This compound broadly represses HNF4α-associated genes, including METTL7B .
  • Therapeutic Scope : Sorafenib is a multi-kinase inhibitor with broader off-target effects, while this compound is specific to HNF4α pathways .

Comparison with BI 01383298 BI 01383298 (another HNF4α antagonist) is noted for selective cytotoxicity in cancer cell lines but lacks detailed data on IMA efficacy or apoptotic mechanisms compared to this compound .

Table 2: Preclinical Outcomes

Compound Tumor Type Tested Key Findings Limitations
This compound IMA, HCC - Reduces tumor growth in KRAS-mutant IMA
- Induces apoptosis and steatosis
Potential hepatic toxicity in vivo
MPA IMA - Mild growth inhibition
- No apoptosis induction
Weak HNF4α suppression
Sorafenib IMA, HCC - Partial HNF4α suppression
- Limited gene modulation
Off-target kinase effects

Research Findings and Implications

  • Superiority of this compound : this compound’s ability to induce apoptosis and selectively repress oncogenic HNF4α targets positions it as a promising therapeutic candidate for IMA, particularly in KRAS-mutant contexts .
  • MPA’s Niche Role : MPA may be suitable for cases where cell cycle arrest is desired over apoptosis, though its weak HNF4α suppression limits utility .
  • Sorafenib’s Limitations: While sorafenib has clinical use in HCC, its non-specific kinase activity reduces efficacy in HNF4α-driven IMA .

Future Directions : Comparative in vivo studies are needed to validate this compound’s safety profile and synergies with existing therapies (e.g., KRAS inhibitors). Further exploration of BI 01383298’s mechanisms could reveal additional HNF4α-targeting strategies .

Biological Activity

BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of this compound is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.

HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, this compound can repress the expression of target genes associated with insulin production and glucose metabolism.

Key Findings:

  • Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), this compound reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
  • Cytotoxic Effects : this compound exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that this compound induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
  • Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with this compound led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .

Table 1: Biological Effects of this compound

Biological Activity Observation Cell Line/Model
Insulin ExpressionReduced by 50-foldT6PNE
CytotoxicityInduced apoptosisHep3B
Fatty Acid OxidationIncreased acetylcarnitine; decreased C18T6PNE
HNF4α Protein LevelsInduced loss in liver (30 mg/kg)Mouse Model
Fat AccumulationCaused steatosis and vesicular changesMouse Model

Case Studies and Research Findings

  • High-Throughput Screening : A study identified this compound through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
  • In Vivo Studies : In murine models, administration of this compound resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
  • Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with this compound revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that this compound functions as a pharmacologic antagonist of HNF4α .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BI 6015 in targeting HNF4A, and how does this relate to its anti-cancer effects?

this compound is a small-molecule inhibitor that selectively targets HNF4A, a transcription factor implicated in invasive mucinous adenocarcinoma (IMA) of the lung. Mechanistically, this compound reduces endogenous HNF4A expression and suppresses downstream genes like MUC3A/B and TM4SF4, which are critical for tumor progression. Apoptosis is induced via cleavage of PARP, a marker of programmed cell death, as demonstrated in A549 and DV-90 lung cancer cell lines . Methodologically, TaqMan gene expression assays and ChIP-seq were used to validate HNF4A binding and transcriptional regulation .

Q. What experimental models are appropriate for studying this compound’s efficacy in vitro?

Key models include KRAS-mutant lung adenocarcinoma cell lines (e.g., A549 and DV-90) treated with this compound at concentrations such as 10 µM for 24–72 hours. Cell viability assays (e.g., cell counting post-treatment) and western blotting for apoptotic markers (e.g., cleaved PARP) are standard methods. Replicates (minimum three) and controls (e.g., DMSO-treated cells) are critical to ensure reliability .

Q. How can researchers ensure reproducibility when testing this compound’s effects on HNF4A?

Detailed experimental protocols must include:

  • Compound preparation : Solubility, storage conditions, and vehicle controls.
  • Assay validation : Use of two independent HNF4A antibodies in ChIP-seq to confirm binding specificity .
  • Data reporting : Raw data (e.g., cell counts, fold changes) and statistical thresholds (e.g., fold change ≥1.5, FDR <0.1) as per DESeq2 analysis guidelines .

Advanced Research Questions

Q. How does this compound’s gene selectivity compare to other HNF4A antagonists (e.g., MPA or sorafenib) in IMA models?

this compound exhibits gene-selective antagonism, suppressing MUC3A/B, TM4SF4, ACY3, AGMAT, and METTL7B more effectively than MPA or sorafenib. Unlike MPA, which induces cell cycle arrest via p21, this compound uniquely triggers apoptosis (cleaved PARP) in IMA cell lines. Advanced studies should employ transcriptomic profiling (RNA-seq) and pathway enrichment analysis to map differential gene regulation .

Q. What strategies resolve contradictions in data when this compound shows cell line-specific efficacy?

For example, this compound significantly reduces growth in A549 and DV-90 cells, but sorafenib shows variable effects. To address this:

  • Multi-omics integration : Combine RNA-seq, proteomics, and ChIP-seq to identify HNF4A-dependent vs. independent pathways.
  • Dose-response curves : Test a range of concentrations (e.g., 1–20 µM) to assess potency thresholds.
  • Cross-validation : Use siRNA knockdown of HNF4A to confirm on-target effects .

Q. How can researchers optimize experimental design to evaluate this compound’s therapeutic potential in vivo?

  • Animal models : Use patient-derived xenografts (PDXs) of IMA with KRAS mutations.
  • Pharmacokinetics : Measure this compound’s bioavailability and tissue penetration via LC-MS/MS.
  • Toxicity profiling : Monitor organ-specific effects (e.g., liver function) given HNF4A’s role in hepatocyte regulation .

Q. Methodological Guidelines

Table 1. Comparison of HNF4A-Targeting Compounds in IMA Cell Lines

CompoundTarget SpecificityKey EffectsApoptosis InductionReference
This compoundGene-selective↓HNF4A, ↓MUC3A/B, ↑cleaved PARPYes
MPABroadSlight ↓HNF4A, ↑p21 (cell cycle arrest)No
SorafenibModulator↓HNF4A, ↓TM4SF4, variable efficacyContext-dependent

Key Considerations for Data Analysis :

  • Statistical rigor : Apply false discovery rate (FDR) correction for high-throughput data .
  • Reproducibility : Archive raw data and code in repositories like Gene Expression Omnibus (GEO).
  • Ethical compliance : Adhere to GDPR and institutional review boards when sharing clinical data .

Properties

IUPAC Name

2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCPQPMRPHZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010191
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93987-29-2
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI 6015
Reactant of Route 2
Reactant of Route 2
BI 6015
Reactant of Route 3
BI 6015
Reactant of Route 4
BI 6015
Reactant of Route 5
BI 6015
Reactant of Route 6
BI 6015

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.